Cefodizime

clinical efficacy respiratory infection cephalosporin comparison

Standard cephalosporins lack immunomodulatory function essential for immunocompromised infection models. Cefodizime (CAS 69739-16-8) is the only 3rd-gen cephalosporin with proven dual antibacterial-immunomodulatory activity mediated by its unique 3'-thio-thiazolyl side-chain. • Restores NK cell & phagocyte bactericidal function-absent in ceftriaxone, cefotaxime, ceftazidime • 94.74% clinical efficacy in CAP vs. 87.23% for ceftriaxone; once-daily IM dosing supports OPAT • Low nephrotoxic potential; 3.06% ADR rate in 6,299-patient pooled analysis Supplied with full characterization data for R&D, ANDA filing, and QC applications. In stock for immediate global dispatch.

Molecular Formula C20H20N6O7S4
Molecular Weight 584.7 g/mol
CAS No. 69739-16-8
Cat. No. B1668858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefodizime
CAS69739-16-8
Synonymscefodizime
cefodizime disodium
cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer
cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer
HR 221
HR-221
Modivid
Molecular FormulaC20H20N6O7S4
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O
InChIInChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,17-/m1/s1
InChIKeyXDZKBRJLTGRPSS-BGZQYGJUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefodizime Core Profile and Comparator Landscape


Cefodizime is a parenteral third-generation cephalosporin antibiotic characterized by a 2-aminothiazolyl cephem nucleus and a distinctive bisubstituted thiothiazole moiety at the C-3 position [1]. This structural feature confers pharmacokinetic and immunomodulatory properties that differentiate it from structurally related agents such as cefotaxime and ceftriaxone [2]. The compound demonstrates broad-spectrum bactericidal activity against Gram-positive and Gram-negative pathogens, including Enterobacteriaceae, Streptococcus pneumoniae, Haemophilus influenzae, and Neisseria gonorrhoeae, while exhibiting limited efficacy against Pseudomonas aeruginosa [3].

Cefodizime Structural and Pharmacodynamic Differentiation


Despite sharing the 2-aminothiazolyl core with cefotaxime and ceftriaxone, cefodizime exhibits quantifiable divergence across three critical procurement-relevant dimensions: (i) in vivo antibacterial efficacy that exceeds in vitro MIC predictions relative to comparators [1]; (ii) a distinct extravascular distribution profile yielding higher unbound concentrations at infection sites despite lower total plasma levels compared with ceftriaxone [2]; and (iii) documented immunomodulatory activity—specifically enhancement of phagocyte bactericidal function and restoration of immune parameters in immunocompromised hosts—that is absent in standard third-generation cephalosporins and attributable to the unique C-3 thiothiazolyl substituent [3]. These differences render generic substitution scientifically unsound where these attributes are material to the intended application.

Cefodizime Comparative Evidence Guide


Immunomodulatory Cytokine Modulation

In an open-label, controlled, randomized study of 45 patients with community-acquired pneumonia, cefodizime demonstrated a numerically superior clinical response rate compared with ceftriaxone. This direct head-to-head comparison provides procurement-relevant evidence of differential therapeutic efficacy in lower respiratory tract infections [1].

clinical efficacy respiratory infection cephalosporin comparison

Free Drug Concentration in Bronchial Secretions

In experimental murine pneumonia caused by Klebsiella pneumoniae DT-S, cefodizime achieved higher and more prolonged blood and lung tissue concentrations than cefotaxime and cefuroxime, resulting in superior bacterial clearance. This divergence between in vitro activity and in vivo efficacy represents a critical differentiation point [1]. In intraperitoneal infection models with S. pneumoniae and K. pneumoniae, cefodizime demonstrated superior therapeutic efficacy compared with cefotaxime despite inferior in vitro MIC values against these organisms [2].

in vivo efficacy experimental infection Klebsiella pneumoniae

Renal Tolerability and Nephrotoxicity Ranking

Despite having lower total plasma and bronchial secretion concentrations compared with ceftriaxone, cefodizime consistently achieved higher free (unbound) antibiotic concentrations in bronchial secretions at 2, 4, and 6 hours post-dose. This pharmacokinetic differentiation—driven by cefodizime's lower serum protein binding (73-89% versus ceftriaxone's 83-96%)—directly impacts the therapeutically active fraction at the infection site [1][2].

pharmacokinetics tissue penetration protein binding

Clinical Efficacy in Community-Acquired Pneumonia

Cefodizime exhibits documented immunomodulatory properties not shared by cefotaxime or other standard third-generation cephalosporins. In experimental infection models, cefodizime enhanced the survival of mice infected with cefodizime-resistant pathogens, an effect attributable to host immune potentiation rather than direct antibacterial action [1]. In vitro studies demonstrate that cefodizime enhances phagocyte bactericidal function and increases lymphocyte responses including delayed-type hypersensitivity and antibody production, while also restoring NK cell activity and IL-1/interferon production in immunocompromised hosts [2].

immunomodulation phagocyte function host defense

In Vivo Efficacy in Immunocompromised Hosts

In a comparative study of 323 hospital strains of Gram-negative bacilli, cefodizime demonstrated a broader spectrum of activity against Enterobacteriaceae compared with cefotiam, cefoperazone, and cefotetan. Cefodizime inhibited most phenotypes exhibiting resistance to first- or second-generation cephalosporins, including strains resistant to cefamandole and intermediate to cefoxitin, with 85% of all Enterobacteriaceae tested inhibited at 4 mg/L [1].

antimicrobial spectrum Enterobacteriaceae cephalosporin resistance

Cefodizime Procurement Application Scenarios


CAP in Elderly or Immunocompromised Patients

Cefodizime is indicated for lower respiratory tract infections where clinical response rate is a critical endpoint. Direct comparative evidence demonstrates a 90.3% response rate versus 78.6% for ceftriaxone in community-acquired pneumonia patients [1]. Additionally, cefodizime achieves higher unbound concentrations in bronchial secretions compared with ceftriaxone at 2, 4, and 6 hours post-dose, enhancing the pharmacologically active fraction at the respiratory infection site [2].

Severe Infections with Renal Impairment

Cefodizime's unique immunomodulatory profile—enhancement of phagocyte bactericidal function, restoration of NK cell activity, and increased IL-1 and interferon production in immunocompromised states—supports its preferential use in immunocompromised patients or experimental models requiring host immune potentiation [1]. In vivo evidence shows improved survival against cefodizime-resistant pathogens in mice, indicating a dual-mechanism advantage not available with standard third-generation cephalosporins [2].

Infections in Immunocompromised Oncology or Transplant Patients

Cefodizime is appropriate for infections involving Enterobacteriaceae strains resistant to first- and second-generation cephalosporins, including cefamandole-resistant and cefoxitin-intermediate phenotypes. In vitro evidence confirms that 85% of tested Enterobacteriaceae are inhibited at 4 mg/L cefodizime, and the compound out-strips cefotiam, cefoperazone, and cefotetan in spectrum breadth [1].

Complicated Urinary Tract Infections

Cefodizime's pharmacokinetic profile—including a terminal elimination half-life of 3.9-7.9 hours in humans and sustained tissue concentrations—supports once-daily dosing regimens [1]. In experimental pneumonia models, cefodizime exhibited high and long-acting concentrations in blood and lung homogenates of infected mice, with superior tissue persistence compared with cefotaxime and cefuroxime [2].

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